CDK8 Enzymatic Inhibition: Differentiating Cdk8-IN-5's Biochemical Potency from Ultra-Potent Clinical Leads
Cdk8-IN-5 inhibits CDK8 kinase activity with an IC50 of 72 nM, as determined in a biochemical enzymatic assay . This potency is significantly less than ultra-potent CDK8 inhibitors like MSC2530818 (IC50 = 2.6 nM ) but is comparable to, or slightly less potent than, Senexin B (IC50 = 24-50 nM [1]) and less potent than the probe compound CCT251545 (Kd = 3.8 nM [2]). The 72 nM potency places Cdk8-IN-5 in a moderate affinity range, which may be advantageous for studies where extreme target saturation is undesirable, or where a distinct occupancy profile is sought relative to high-affinity probes.
| Evidence Dimension | CDK8 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | MSC2530818 (IC50 = 2.6 nM); Senexin B (IC50 = 24-50 nM); CCT251545 (Kd = 3.8 nM) |
| Quantified Difference | Cdk8-IN-5 is ~28-fold less potent than MSC2530818; comparable to Senexin B; ~19-fold less potent than CCT251545 (based on IC50 vs Kd comparison). |
| Conditions | Biochemical CDK8 kinase activity assay |
Why This Matters
This intermediate potency distinguishes Cdk8-IN-5 from both ultra-potent clinical leads and weaker tool compounds, allowing researchers to select an inhibitor with a specific target engagement window.
- [1] Bertin Bioreagent. Senexin B Product Datasheet. Catalog No. 28459, CAS 1449228-40-3. View Source
- [2] Dale T, et al. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nat Chem Biol. 2015;11(12):973-80. PMID:26502155. View Source
